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Compound of Interest

Compound Name:
(6-Ethoxy-pyrimidin-4-yl)-dimethyl-

amine

Cat. No.: B13974484

Get Quote

Executive Summary & Molecule Profile
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation patterns of 4-dimethylamino-6-ethoxypyrimidine. As a common scaffold in kinase

inhibitors and metabolic intermediates, accurate identification of this moiety is critical for

impurity profiling and metabolite identification (MetID).

This document moves beyond standard spectral libraries by comparing Electron Ionization (EI)

versus Electrospray Ionization (ESI) behaviors and differentiating this molecule from its

structural analogs (e.g., methoxy variants) to prevent isobaric misidentification.
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Property Detail

IUPAC Name 4-dimethylamino-6-ethoxypyrimidine

Formula

Molecular Weight 167.21 g/mol

Monoisotopic Mass 167.1059 Da

Key Functional Groups

Pyrimidine core, Ethoxy ether (-OEt),

Dimethylamine (

)

Theoretical Framework: Fragmentation Mechanics
The fragmentation of 4-dimethylamino-6-ethoxypyrimidine is governed by two primary

electronic drivers: the McLafferty-like rearrangement of the ethoxy group and the

-cleavage initiated by the dimethylamino nitrogen.

Mechanism 1: The Ethoxy Rearrangement (Dominant
Pathway)
In both EI and ESI (CID), the ethoxy group undergoes a characteristic 4-center elimination. The

hydrogen on the

-carbon of the ethoxy group transfers to the pyrimidine nitrogen or oxygen, leading to the
neutral loss of ethylene (

, 28 Da). This is the diagnostic transition for ethoxy-substituted heterocycles.

Mechanism 2: Amine-Initiated Cleavage
The dimethylamino group stabilizes the positive charge but often undergoes radical loss of a

methyl group (

, 15 Da) in EI, or neutral loss of dimethylamine (

, 45 Da) under high-energy collision conditions.
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Visual Pathway Analysis
The following diagram maps the logical fragmentation flow, highlighting the mass transitions

essential for multiple reaction monitoring (MRM) development.

Parent Ion (ESI)
[M+H]+ = 168.1

Fragment A (Base Peak)
[M+H - C2H4]+

m/z 140.1
(Hydroxypyrimidine tautomer)

Neutral Loss: Ethylene (-28 Da)
(McLafferty-like)

Parent Ion (EI)
M+• = 167.1

Loss: C2H4 (-28 Da)

Fragment B
[M - CH3]+
m/z 152.1

(Iminium ion)

Radical Loss: Methyl (-15 Da)

Fragment C
[M+H - C2H4 - 43]+

m/z 97
(Ring Cleavage)

RDA / Ring Opening

Click to download full resolution via product page

Caption: Figure 1. Predicted fragmentation pathways showing the divergence between ESI

(proton-driven) and EI (radical-driven) mechanisms.

Comparative Analysis: Performance & Alternatives
This section objectively compares the detection of the target molecule against different

ionization modes and structural analogs.

Comparison 1: Ionization Mode Efficiency (EI vs. ESI)
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Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Precursor Ion

ngcontent-ng-c3932382896=""

_nghost-ng-c102404335=""

class="inline ng-star-inserted">

(m/z 167)

(m/z 168)

Internal Energy High (70 eV) Low (Thermal/Soft)

Base Peak

Often m/z 139 (Loss of

) or m/z 152 (Loss of

)

m/z 168 (Parent) or m/z 140

(CID Fragment)

Sensitivity Moderate (Nanogram range) High (Picogram range)

Application GC-MS (Impurity profiling) LC-MS/MS (PK/PD studies)

Limitations
Molecular ion may be weak if

source temp is too high.

Adduct formation (

) can complicate spectra.

Comparison 2: Structural Analogs (Ethoxy vs. Methoxy)
A common analytical challenge is distinguishing the ethoxy derivative from its methoxy analog

(4-dimethylamino-6-methoxypyrimidine).[1]

Ethoxy Derivative: Shows a characteristic neutral loss of 28 Da (Ethylene).

Methoxy Derivative: Cannot lose ethylene. It typically loses 15 Da (Methyl radical) or 30 Da

(Formaldehyde).

Differentiation Strategy: If you observe a transition of

, the ethoxy chain is confirmed. If

is the dominant primary loss, suspect a methoxy or methyl-amino group.

Experimental Protocol: Self-Validating Workflow
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To ensure reproducibility, follow this standardized LC-MS/MS protocol. This workflow includes

"Checkpoints" to validate system performance before sample commitment.

Methodology: LC-ESI-MS/MS
Step 1: Sample Preparation

Dissolve 1 mg standard in 1 mL Methanol (Stock A).

Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Checkpoint: Solution must remain clear; turbidity indicates solubility issues affecting

ionization.

Step 2: Chromatographic Separation

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Step 3: Mass Spectrometry Parameters (Source Dependent)

Mode: Positive ESI (

).

Capillary Voltage: 3.0 kV.

Source Temp: 350°C (Ensure complete desolvation to prevent clustering).

Collision Energy (CE): Ramp 15–35 eV.

Step 4: Data Interpretation Workflow
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Inject Sample Full Scan (Q1)
Check m/z 168

Isotope Check
(M+1 ~9%)

Product Ion Scan
(MS2)

Pass Confirm m/z 140
(Loss of 28)

Click to download full resolution via product page

Caption: Figure 2.[2] Decision tree for confirming the identity of 4-dimethylamino-6-

ethoxypyrimidine.

Detailed Spectral Interpretation Guide
Use this reference table to assign peaks in your spectrum.

m/z (ESI+) m/z (EI) Ion Identity
Mechanism of
Formation

168 167 Parent Ion

Protonated molecule (

) or Radical Cation (

).

140 139 Des-ethyl Ion

Diagnostic Peak. Loss

of ethylene (

) via rearrangement.

153 152 Des-methyl Ion

Loss of methyl group

from the

dimethylamino

nitrogen.

123 122 Core Fragment

Combined loss of

dimethylamine (45) or

sequential losses.

42 42 Imine Fragment fragment from the

amine side chain.
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Critical Note on "Ghost Peaks": In ESI, if you use methanol as a solvent, be wary of

methylation artifacts if the source is extremely hot and acidic, which can shift the mass by +14

Da. Acetonitrile is preferred for this analyte.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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